N-[2-[[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]amino]-2-oxoethyl]-2-phenylacetamide
Description
N-[2-[[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]amino]-2-oxoethyl]-2-phenylacetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a morpholine ring, a pyrazole ring, and a phenylacetamide moiety, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[2-[[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]amino]-2-oxoethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c25-18(12-16-4-2-1-3-5-16)20-14-19(26)22-17-13-21-24(15-17)7-6-23-8-10-27-11-9-23/h1-5,13,15H,6-12,14H2,(H,20,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCYDAAAWKGNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C=N2)NC(=O)CNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]amino]-2-oxoethyl]-2-phenylacetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Morpholine Group: The pyrazole intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to introduce the morpholine group.
Formation of the Amide Bond: The final step involves the coupling of the pyrazole-morpholine intermediate with 2-phenylacetyl chloride in the presence of a base like triethylamine to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]amino]-2-oxoethyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine or pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine or potassium carbonate.
Major Products
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[2-[[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]amino]-2-oxoethyl]-2-phenylacetamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-[[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]amino]-2-oxoethyl]-2-phenylacetamide: shares similarities with other compounds containing morpholine, pyrazole, and phenylacetamide moieties, such as:
Uniqueness
- Structural Features : The combination of morpholine, pyrazole, and phenylacetamide groups in a single molecule provides unique chemical properties and potential biological activities.
- Biological Activity : Its specific interactions with molecular targets may differ from those of similar compounds, leading to distinct pharmacological profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
